molecular formula C18H15N3O4 B11066410 3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11066410
M. Wt: 337.3 g/mol
InChI Key: RTUUZVURUSFUFR-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a phenylethyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the benzodioxole ring, followed by the introduction of the phenylethyl group and the formation of the oxadiazole ring. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one: This compound also contains a benzodioxole ring but differs in its overall structure and properties.

    1,3-benzodioxole derivatives: These compounds share the benzodioxole ring but have different substituents and functional groups.

    Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents can be compared to highlight the unique properties of this compound.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)19-17(22)18-20-16(21-25-18)13-7-8-14-15(9-13)24-10-23-14/h2-9,11H,10H2,1H3,(H,19,22)

InChI Key

RTUUZVURUSFUFR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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